1-Nitropentane is a primary aliphatic nitro compound characterized by a linear five-carbon chain and a highly polar terminal nitro group. In industrial and laboratory settings, it is primarily procured as a versatile building block for carbon-carbon bond formation (such as Henry and Nef reactions) and as a specialized polar, water-immiscible solvent. With a boiling point of 172.5 °C and a density of 0.952 g/mL, it offers a stable thermal profile suitable for elevated-temperature processing. Its unique balance of a hydrophobic pentyl tail and a strongly electron-withdrawing nitro head provides distinct solvation dynamics, making it highly effective for biphasic extractions and as a precursor for synthesizing complex amines, functionalized aliphatic chains, and pharmaceutical intermediates where precise steric and electronic properties are required.
Substituting 1-nitropentane with shorter-chain nitroalkanes (like nitromethane or nitroethane) or branched isomers fundamentally alters reaction trajectories and process safety. Shorter nitroalkanes possess significantly higher aqueous solubility, which destroys phase separation in biphasic extraction workflows and alters partition coefficients during aqueous workups . Conversely, using secondary or branched isomers introduces steric hindrance at the alpha-carbon, drastically reducing reactivity in nitro-aldol (Henry) reactions and degrading enantioselectivity in asymmetric aza-Henry additions [1]. Furthermore, the thermal profile of 1-nitropentane provides a wider safety margin (flash point ~60 °C) and higher reflux capabilities than its more volatile structural isomers, making direct substitution unviable for optimized, high-yield synthetic routes .
The linear aliphatic chain of 1-nitropentane provides optimal steric interactions in asymmetric aza-Henry reactions compared to branched analogs. When reacted with isatin-derived ketimines using a chiral thiourea catalyst, 1-nitropentane achieved an exceptional 96% yield with 90% enantiomeric excess (ee) and a 97:3 diastereomeric ratio (dr). When the branched primary analog, 3-methyl-1-nitrobutane, was used under identical conditions, the enantioselectivity dropped to 82% ee, and the diastereomeric ratio decreased to 94:6 [1].
| Evidence Dimension | Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) |
| Target Compound Data | 1-Nitropentane: 90% ee, 97:3 dr, 96% yield |
| Comparator Or Baseline | 3-methyl-1-nitrobutane: 82% ee, 94:6 dr |
| Quantified Difference | +8% enantiomeric excess and improved diastereoselectivity |
| Conditions | Aza-Henry reaction with isatin-derived ketimines, 10 mol% chiral thiourea catalyst, toluene solvent, -20 °C |
The superior stereocontrol of the linear pentyl chain directly translates to higher purity of chiral amine precursors, minimizing product loss during downstream crystallization.
Physical property comparisons among nitroalkanes reveal that 1-nitropentane possesses a highly robust thermal profile for industrial processing. 1-Nitropentane exhibits a boiling point of 172.5 °C and a flash point of ~60 °C. In contrast, the standard benchmark nitromethane has a boiling point of 101 °C and a flash point of 35 °C. This 25 °C difference in flash point categorizes 1-nitropentane as a safer material for handling and storage, while its 71 °C higher boiling point allows for high-temperature reflux conditions without requiring pressurized vessels.
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | 1-Nitropentane: BP 172.5 °C, Flash Point ~60 °C |
| Comparator Or Baseline | Nitromethane: BP 101 °C, Flash Point 35 °C |
| Quantified Difference | +71.5 °C in boiling point and +25 °C in flash point |
| Conditions | Standard atmospheric pressure testing |
A higher flash point simplifies compliance with flammability safety regulations during scale-up, while the higher boiling point expands the available thermodynamic window for sluggish reactions.
Unlike shorter-chain nitroalkanes such as nitromethane and nitroethane, which are highly miscible or soluble in water, 1-nitropentane demonstrates poor aqueous solubility. The extended hydrophobic pentyl chain outweighs the polar character of the nitro group, forcing strict phase separation when mixed with aqueous solutions [1]. This distinct solvation dynamic allows 1-nitropentane to function as a highly polar, yet water-immiscible, organic solvent, a property that cannot be replicated by standard C1-C3 nitroalkanes during aqueous workups or biphasic extractions.
| Evidence Dimension | Aqueous Phase Separation |
| Target Compound Data | 1-Nitropentane: Poor water solubility, strict phase separation |
| Comparator Or Baseline | Nitromethane/Nitroethane: High water solubility/miscibility |
| Quantified Difference | Transition from water-miscible to water-immiscible while retaining nitro-group polarity |
| Conditions | Aqueous-organic solvent partitioning at standard temperature |
Enables the use of a highly polar aprotic-like solvent in biphasic reaction systems and extraction protocols where shorter nitroalkanes would fail due to product loss into the aqueous phase.
Because 1-nitropentane yields a single product without diastereomeric complications in Henry and aza-Henry reactions, it is the optimal procurement choice for synthesizing linear pentylamine derivatives. Its use eliminates the need for expensive chiral chromatography that would be required if secondary isomers were utilized, making it highly efficient for active pharmaceutical ingredient (API) manufacturing [1].
With a boiling point of 172.5 °C and a flash point of ~60 °C, 1-nitropentane serves as an excellent polar solvent for reactions requiring elevated temperatures. Its thermal profile allows chemists to drive high-activation-energy transformations under atmospheric reflux, avoiding the need for specialized high-pressure reactors that would be necessary if using more volatile analogs like nitromethane .
The strong hydrophobicity of the pentyl chain combined with the polarity of the nitro group makes 1-nitropentane uniquely suited for extracting polar organic intermediates from aqueous streams. Unlike nitromethane, which partitions heavily into water, 1-nitropentane ensures clean phase separation, improving recovery yields and simplifying downstream solvent evaporation [2].
Irritant